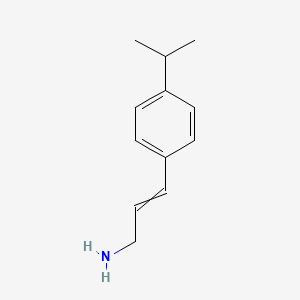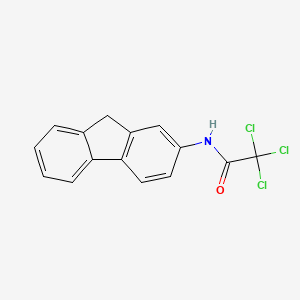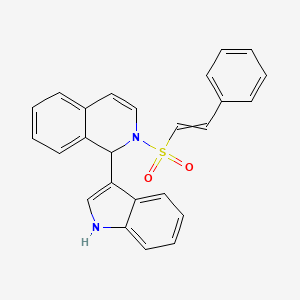
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that features an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of Rh(III)-catalyzed C–H functionalization reactions. For instance, the coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway can be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production.
化学反应分析
Types of Reactions
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.
科学研究应用
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
作用机制
The mechanism of action of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The styrylsulfonyl group can participate in redox reactions, affecting cellular pathways. The dihydroisoquinoline structure can enhance the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
- 1-(1H-indol-3-yl)ethan-1-one
- N-(1-ETHYL-1H-INDOL-3-YL)-N’-METHYLUREA
- Imidazo[1,5-a]indol-3-ones
Uniqueness
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is unique due to its combination of an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C25H20N2O2S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-2-(2-phenylethenylsulfonyl)-1H-isoquinoline |
InChI |
InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H |
InChI 键 |
CCPRLRGFKQTUSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


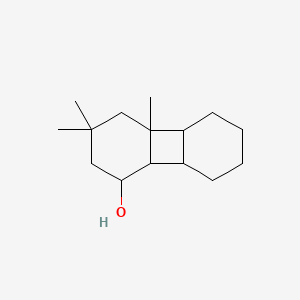
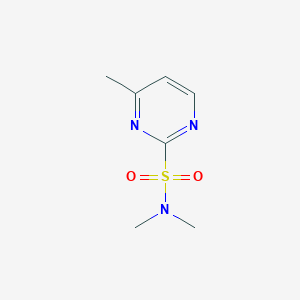
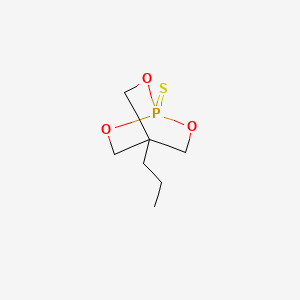


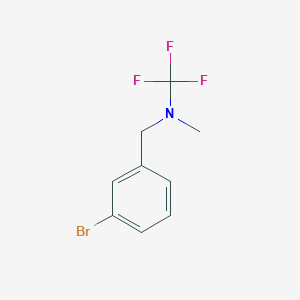
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)

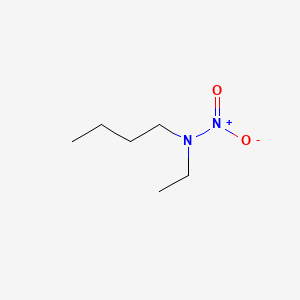
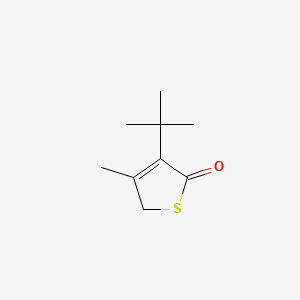
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
